4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
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Overview
Description
4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a furoquinoline moiety The presence of methoxy groups at positions 4 and 6 adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with suitable nucleophiles, followed by cyclization to form the furoquinoline ring system . The reaction conditions often include the use of catalysts such as piperidine or pyridine, and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process. Specific details on industrial methods are less documented but generally follow principles of green chemistry to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can exhibit different biological and chemical properties.
Scientific Research Applications
4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the furoquinoline moiety play crucial roles in binding to active sites, thereby modulating biological activities. For instance, its antioxidant properties are attributed to the stabilization of radical intermediates formed during oxidative stress .
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]quinoline: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline: Similar structure but with methoxy groups at different positions, affecting its electronic properties and interactions with biological targets.
Uniqueness: 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline is unique due to the specific positioning of its methoxy groups, which influence its chemical stability and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4,6-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRLPPBODONUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=C2OC)CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50824475 |
Source
|
Record name | 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50824475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7630-56-0 |
Source
|
Record name | 4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50824475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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